molecular formula C8H10O2 B1266799 1-(Furan-2-yl)but-3-en-1-ol CAS No. 6398-51-2

1-(Furan-2-yl)but-3-en-1-ol

Cat. No.: B1266799
CAS No.: 6398-51-2
M. Wt: 138.16 g/mol
InChI Key: LCSKPZJIQPMRAV-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)but-3-en-1-ol is an organic compound with the chemical formula C8H10O2. It is a colorless to pale yellow liquid with a unique taste and is flammable. This compound is insoluble in water but soluble in alcohol and ether solvents. It is widely used in organic synthesis and serves as an important intermediate in the production of various organic drugs, fragrances, and other organic compounds .

Preparation Methods

1-(Furan-2-yl)but-3-en-1-ol can be synthesized through various methods. One commonly used method involves the reaction of crotonaldehyde and furan in the presence of lithium aluminum hydride . The reaction conditions typically include:

    Reactants: Crotonaldehyde and furan

    Reagent: Lithium aluminum hydride

    Conditions: The reaction is carried out under an inert atmosphere, usually at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Furan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Thionyl chloride, phosphorus tribromide

Major products formed from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and halogenated derivatives.

Scientific Research Applications

1-(Furan-2-yl)but-3-en-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)but-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s furan ring structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. These reactions enable the compound to interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Furan-2-yl)but-3-en-1-ol can be compared with other similar compounds, such as:

    2-Furanmethanol: This compound has a similar furan ring structure but differs in the position of the hydroxyl group.

    Furfural: Another furan derivative, furfural, has an aldehyde group instead of a hydroxyl group.

    5-Hydroxymethylfurfural: This compound has a hydroxymethyl group attached to the furan ring.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

1-(Furan-2-yl)but-3-en-1-ol, a compound characterized by its furan ring and alkenyl alcohol structure, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C8H10O2) features a furan moiety attached to a butenol chain. Its structural formula can be represented as follows:

Structure C8H10O2\text{Structure }\quad \text{C}_8\text{H}_{10}\text{O}_2

This compound's unique structure contributes to its reactivity and biological interactions.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has shown significant capacity to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The compound's antioxidant activity is believed to arise from the electron-donating ability of the hydroxyl group attached to the furan ring.

2. Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential uses in food preservation and therapeutic applications against infections.

3. Inhibition of Tyrosinase Activity

A significant area of research focuses on the inhibition of tyrosinase , an enzyme crucial for melanin synthesis in humans. Studies have shown that derivatives of furan compounds, including this compound, can inhibit tyrosinase activity effectively. For example, related compounds have been reported with IC50 values as low as 0.0433 µM, indicating potent inhibitory effects compared to standard inhibitors like kojic acid .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.
  • Enzyme Inhibition : The structural features of this compound allow it to bind effectively to active sites on enzymes like tyrosinase, inhibiting their activity through competitive or noncompetitive mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyFindings
Study ADemonstrated antioxidant activity with significant free radical scavenging capacity.
Study BShowed antimicrobial effects against E. coli and S. aureus, with potential applications in food safety.
Study CReported potent tyrosinase inhibition with IC50 values comparable to established inhibitors, suggesting potential in skin whitening products .

Properties

IUPAC Name

1-(furan-2-yl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSKPZJIQPMRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70982708
Record name 1-(Furan-2-yl)but-3-en-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6398-51-2, 64180-68-3
Record name α-2-Propen-1-yl-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6398-51-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC75454
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Furan-2-yl)but-3-en-1-ol
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Record name 4-(2-Furyl)-1-buten-4-ol
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Synthesis routes and methods I

Procedure details

Into 350 ml of a water-acetone (1:6 by volume) mixture, was dissolved 10 g of 2-(1-hydroxy-3-butenyl)-furan. To the solution heated at 55° C. under reflux, was added dropwise 6.6 g of polyphosphoric acid. After having been stirred at 55° C. for 48 hours, the reaction mixture was stripped of the acetone by distillation and the residue was extracted twice with 300 ml of ether. The extract solution was washed with an aqueous sodium hydrogencarbonate solution, then with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and freed from the solvent by distillation to obtain 9.5 g of a concentrate. On distillation of the concentrate, there were obtained 4.2 g of 2-(1-hydroxy-3-butenyl)furan (b.p. 78° C./10 mmHg) and 3.8 g (65.5% yield based on consumed starting material) of the intended 4-hydroxy-5-allyl-2-cyclopentenone (b.p. 97° C./0.7 mmHg).
[Compound]
Name
polyphosphoric acid
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6.6 g
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10 g
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350 mL
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Synthesis routes and methods II

Procedure details

Reaction and after-treatment were carried out in the same manner as in Example 3 except that an equimolar amount of furfural was used in place of 5-methylfurfural, and that ammonium bromide and tetrahydrofuran were used in place of ammonium chloride and toluene, respectively, in the same weights as those of the latter, to obtain 50.6 g of the fraction of 2-(1-hydroxy-3-butenyl)-furan (content, 99.3%) (yield, 91.0%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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